2-(4-Methyl-indole-1-sulfonyl)-benzoic acid
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Overview
Description
2-(4-Methyl-indole-1-sulfonyl)-benzoic acid is a complex organic compound that features both an indole and a benzoic acid moiety. The indole structure is a prominent scaffold in many biologically active molecules, making this compound of significant interest in various fields of research, including medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methyl-indole-1-sulfonyl)-benzoic acid typically involves the sulfonylation of 4-methylindole followed by coupling with benzoic acid derivatives. One common method includes:
Sulfonylation: Reacting 4-methylindole with chlorosulfonic acid to form 4-methyl-indole-1-sulfonyl chloride.
Coupling Reaction: The sulfonyl chloride is then reacted with a benzoic acid derivative in the presence of a base such as sodium hydride to yield the final product.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of microwave irradiation can also be employed to reduce reaction times significantly .
Types of Reactions:
Oxidation: The indole moiety can undergo oxidation reactions, often leading to the formation of oxindoles.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol group.
Substitution: Electrophilic substitution reactions are common, especially at the indole nitrogen or the benzoic acid ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve strong acids or bases, depending on the desired substitution.
Major Products:
Oxidation: Oxindoles and other oxygenated derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted indoles and benzoic acids.
Scientific Research Applications
2-(4-Methyl-indole-1-sulfonyl)-benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(4-Methyl-indole-1-sulfonyl)-benzoic acid involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, potentially inhibiting or activating them. The sulfonyl group can also play a role in binding to active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Indole-3-acetic acid: Another indole derivative with significant biological activity.
Sulindac: A non-steroidal anti-inflammatory drug that also contains a sulfonyl group.
Benzoic acid derivatives: Various compounds with similar structural features but different functional groups.
Uniqueness: 2-(4-Methyl-indole-1-sulfonyl)-benzoic acid is unique due to its combination of an indole and a sulfonyl-benzoic acid moiety, which provides a distinct set of chemical properties and potential biological activities .
Properties
Molecular Formula |
C16H13NO4S |
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Molecular Weight |
315.3 g/mol |
IUPAC Name |
2-(4-methylindol-1-yl)sulfonylbenzoic acid |
InChI |
InChI=1S/C16H13NO4S/c1-11-5-4-7-14-12(11)9-10-17(14)22(20,21)15-8-3-2-6-13(15)16(18)19/h2-10H,1H3,(H,18,19) |
InChI Key |
FSVUAMOXCTUQEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)S(=O)(=O)C3=CC=CC=C3C(=O)O |
Origin of Product |
United States |
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